Natriumpropan-2-olat

Übersicht

Beschreibung

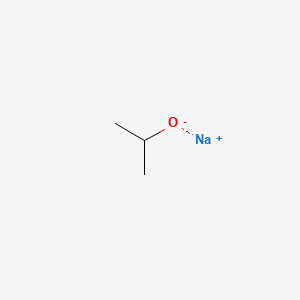

Sodium propan-2-olate, also known as sodium isopropoxide, is an organosodium compound with the chemical formula C₃H₇NaO. It is a colorless liquid that is commonly used as a strong base and nucleophile in organic synthesis. This compound is characterized by its sodium and isopropyl functional groups and is known for its versatility in various chemical reactions .

Wissenschaftliche Forschungsanwendungen

Sodium propan-2-olate has a wide range of applications in scientific research:

Chemistry: Used as a strong base and nucleophile in organic synthesis, facilitating various reactions such as condensations, eliminations, and alkylations.

Biology: Employed in the synthesis of biologically active compounds and pharmaceutical intermediates.

Medicine: Utilized in the preparation of drugs and other medicinal compounds.

Industry: Acts as a catalyst in the production of biodiesel and other industrial processes.

Wirkmechanismus

Target of Action

Sodium propan-2-olate, also known as sodium isopropoxide, is a strong base . Its primary targets are acidic protons present in various organic compounds . By abstracting these protons, Sodium propan-2-olate plays a crucial role in the formation of new chemical bonds .

Mode of Action

Sodium propan-2-olate interacts with its targets by acting as a base . It abstracts a proton from the acidic site of the target molecule, leading to the formation of a new chemical bond . This interaction results in the generation of a new compound, altering the chemical structure of the original molecule .

Biochemical Pathways

The exact biochemical pathways affected by Sodium propan-2-olate can vary depending on the specific reaction it is involved in. It is known to act as a catalyst in many reactions, such as the polymerization of butadiene . In these reactions, Sodium propan-2-olate facilitates the formation of polymers by enabling the addition of monomer units .

Result of Action

The molecular and cellular effects of Sodium propan-2-olate’s action are primarily seen in the formation of new compounds. By abstracting protons from target molecules, it facilitates the formation of new chemical bonds, leading to the synthesis of new molecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Sodium propan-2-olate. For instance, its reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemicals. It is known to be flammable, with a flash point of 12°C , indicating that it should be handled with care in environments with potential ignition sources.

Biochemische Analyse

Biochemical Properties

Sodium propan-2-olate plays a significant role in biochemical reactions. It is involved in reactions such as the polymerization of butadiene . Furthermore, it acts as a catalyst in the manufacturing of acetone and its derivatives

Molecular Mechanism

It is known to participate in reactions such as polymerization of butadiene . It is also used as a catalyst in the production of acetone and its derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium propan-2-olate can be synthesized through the reaction of sodium metal with isopropyl alcohol. The reaction is typically carried out under anhydrous conditions to prevent the formation of sodium hydroxide. The reaction can be represented as follows:

2C3H7OH+2Na→2C3H7ONa+H2

This reaction requires careful handling of sodium metal due to its highly reactive nature .

Industrial Production Methods: In industrial settings, sodium propan-2-olate is produced by reacting sodium hydroxide with isopropyl alcohol. This method is preferred due to the availability and lower reactivity of sodium hydroxide compared to sodium metal. The reaction is as follows:

C3H7OH+NaOH→C3H7ONa+H2O

This method is more scalable and safer for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium propan-2-olate undergoes various types of chemical reactions, including:

Substitution Reactions: It acts as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic molecules.

Elimination Reactions: It can induce elimination reactions, leading to the formation of alkenes.

Condensation Reactions: It is used in aldol condensations to form β-hydroxy ketones or aldehydes.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.

Elimination Reactions: Often performed under heated conditions to facilitate the removal of leaving groups.

Condensation Reactions: Conducted in the presence of aldehydes or ketones under basic conditions.

Major Products:

Substitution Reactions: Alkylated products.

Elimination Reactions: Alkenes.

Condensation Reactions: β-hydroxy ketones or aldehydes.

Vergleich Mit ähnlichen Verbindungen

Sodium ethoxide (C₂H₅ONa): Similar in structure but with an ethyl group instead of an isopropyl group.

Sodium methoxide (CH₃ONa): Contains a methyl group instead of an isopropyl group.

Potassium propan-2-olate (C₃H₇OK): Similar structure but with potassium instead of sodium.

Uniqueness: Sodium propan-2-olate is unique due to its specific reactivity and solubility properties. Compared to sodium ethoxide and sodium methoxide, it offers different steric and electronic effects, making it suitable for specific reactions. Its use as a catalyst in biodiesel production also highlights its industrial significance .

Eigenschaften

CAS-Nummer |

683-60-3 |

|---|---|

Molekularformel |

C3H8NaO |

Molekulargewicht |

83.08 g/mol |

IUPAC-Name |

sodium;propan-2-olate |

InChI |

InChI=1S/C3H8O.Na/c1-3(2)4;/h3-4H,1-2H3; |

InChI-Schlüssel |

AGZVMFHCESVRRI-UHFFFAOYSA-N |

SMILES |

CC(C)[O-].[Na+] |

Kanonische SMILES |

CC(C)O.[Na] |

Key on ui other cas no. |

683-60-3 |

Piktogramme |

Flammable; Corrosive; Irritant; Health Hazard |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

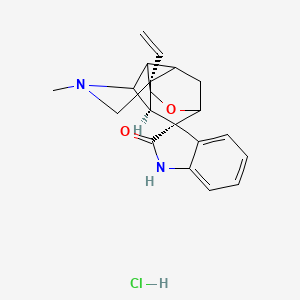

Q1: How does sodium propan-2-olate react with iridium complexes containing carbonyl and phosphine ligands?

A1: Sodium propan-2-olate acts as a nucleophile, attacking the carbonyl ligand in iridium complexes like trans-[IrCl(CO)L2] (where L represents a bulky tertiary phosphine ligand such as (phenylethynyl)di-t-butylphosphine). This attack leads to the formation of a new chelate complex, where the iridium center is coordinated to both the phosphorus atom of the phosphine ligand and the oxygen atom of the resulting alkoxide group. [1]

Q2: Can you provide an example of a specific reaction and the characterized product?

A2: In a study by Chatt et al., treating trans-[IrCl(CO){PBut2(CCPh)}2] with sodium propan-2-olate in propan-2-ol yielded the chelate complex [Ir{C(O)CH2CH2CH3}(CO){PBut2(CCPh)}2]. The structure of this complex was confirmed using various spectroscopic techniques, including infrared, 1H NMR, 31P NMR, and 13C NMR spectroscopy. [1]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

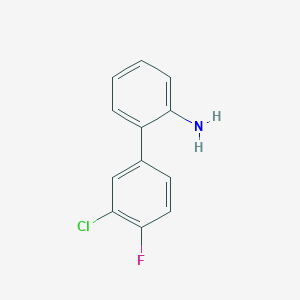

![(2S,6S)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1589588.png)